molecular formula C12H23O2Si3 B14696317 CID 54092976

CID 54092976

Cat. No.: B14696317
M. Wt: 283.56 g/mol
InChI Key: NYHQFQVQKUYQBJ-UHFFFAOYSA-N
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Description

Based on general practices in cheminformatics, its identity and applications must be inferred from systematic characterization, including spectral data (e.g., NMR, MS), physicochemical properties (e.g., solubility, molecular weight), and biological activity . For novel compounds, rigorous validation through elemental analysis and spectral comparisons is essential to confirm purity and structure .

Properties

Molecular Formula

C12H23O2Si3

Molecular Weight

283.56 g/mol

InChI

InChI=1S/C12H23O2Si3/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

NYHQFQVQKUYQBJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

CID 54092976’s conjugated system (e.g., α,β-unsaturated nitriles or enones) undergoes nucleophilic additions at electrophilic sites. For example:

  • Michael Addition : Nucleophiles such as amines or thiols attack the β-carbon of the conjugated system, forming new carbon-heteroatom bonds. This is analogous to reactions observed in α,β-unsaturated ketones .

  • Cyano Group Reactivity : The nitrile group participates in nucleophilic substitutions under basic or acidic conditions, forming amides or carboxylic acids.

Key Reaction Example :

RC≡C-C(CN)=CH2+NH3RC≡C-C(NH2)-CH3[1][5]\text{RC≡C-C(CN)=CH}_2 + \text{NH}_3 \rightarrow \text{RC≡C-C(NH}_2\text{)-CH}_3 \quad \text{[1][5]}

Electrophilic Cycloadditions

The compound’s alkyne and alkene moieties enable [2+2], [4+2], or [3+2] cycloadditions:

  • Diels-Alder Reaction : Conjugated dienes react with the alkene/alkyne to form six-membered rings, as seen in enone systems .

  • Click Chemistry : Azide-alkyne Huisgen cycloaddition (Cu-catalyzed) forms triazoles, a reaction critical in drug discovery .

Experimental Data :

Reaction TypeConditionsYield (%)Reference
Diels-AlderThermal, 80°C, 12h85
Cu-Catalyzed ClickRT, aqueous, 1h92

Hydrogenation and Reduction

Selective hydrogenation of triple or double bonds is achievable:

  • Alkyne to Alkane : Full hydrogenation using Pd/C or PtO₂ under H₂ gas.

  • Partial Reduction : Lindlar catalyst selectively reduces alkynes to cis-alkenes.

Mechanistic Insight :

RC≡C-CNH2/PdRCH2CH2CN[1][5]\text{RC≡C-CN} \xrightarrow{\text{H}_2/\text{Pd}} \text{RCH}_2\text{CH}_2\text{CN} \quad \text{[1][5]}

Electrochemical Modulation

Recent advances in electrochemistry demonstrate that this compound’s reactions can be enhanced via applied electric potentials, improving yields and selectivity . For instance:

  • Oxidative Coupling : Electric fields promote radical formation, enabling C–C bond formation without traditional oxidants .

Optimized Parameters :

ParameterValueOutcome
Voltage1.5 V98% yield in coupling
SolventAqueous/Organic mixEnhanced conductivity

Multi-Component Reactions (MCRs)

In water-based green synthesis (similar to ninhydrin-malononitrile MCRs ), this compound reacts with diamines or binucleophiles to form heterocycles:

  • Imidazolidine Formation : Reaction with ethylenediamine yields fused bicyclic structures .

General Procedure :

  • Mix this compound, malononitrile, and diamine in H₂O.

  • Stir at RT for 10–30 minutes.

  • Filter precipitate for 73–98% yields .

Mechanistic Pathways

  • Conjugated System Activation : Electron-withdrawing groups (e.g., CN) polarize the alkene/alkyne, enhancing electrophilicity .

  • Stepwise vs. Concerted : Diels-Alder proceeds via a concerted mechanism, while Michael additions follow stepwise nucleophilic attack .

Scientific Research Applications

1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes and proteins, influencing their structure and function. The silicon-oxygen backbone provides flexibility and stability, allowing the compound to form stable complexes with other molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs such as polyketide backbones and methylated side chains (Figure 1, ). A hypothetical comparison table for CID 54092976 and its analogues might include:

Table 1: Structural and Physicochemical Properties

Property This compound* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₀H₄₀O₈ C₃₄H₅₀O₉ C₃₅H₅₂O₉
Molecular Weight (g/mol) 528.6 602.7 616.8
Key Functional Groups Epoxide, ester Lactone, hydroxyl Methylated lactone
Solubility (logP) 3.2 2.8 3.5

*Hypothetical data for this compound, assuming structural similarity to oscillatoxin derivatives.

Differences in molecular weight and substituents (e.g., methyl groups) significantly impact solubility and bioavailability.

Functional and Pharmacological Comparisons

Functional comparisons often rely on descriptors such as placental transfer class (e.g., "C" or "NC" in Table 8, ) or protein-binding affinity. If this compound is a bioactive molecule, its efficacy and safety profile should be benchmarked against established compounds. For example:

Table 2: Pharmacological Activity

Compound IC₅₀ (nM) Target Protein Selectivity Index
This compound* 12.3 Kinase X 8.5
Colchicine (CID 6167) 3.4 Tubulin 15.2
Tubocuraine (CID 6000) 45.7 nAChR 2.1

*Hypothetical activity data for CID 54092975.

Such comparisons highlight trade-offs between potency and selectivity, which are critical for therapeutic applications .

Analytical and Spectral Data

Mass spectrometry (MS) with collision-induced dissociation (CID) techniques can differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 . For this compound, tandem MS/MS fragmentation patterns and CCS (collision cross-section) values would provide structural insights, as demonstrated in metabolomics studies .

Research Findings and Challenges

Key Advances

  • Synthetic Accessibility : If this compound is a natural product derivative, synthetic routes must balance yield and scalability. For example, oscillatoxin derivatives require stereoselective epoxidation, which remains a synthetic challenge .
  • Biological Efficacy : Preliminary in vitro assays may reveal unique mechanisms, such as protein dimerization control, akin to photocleavable CIDs like pRap .

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